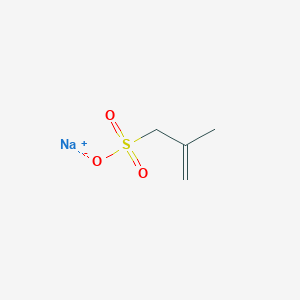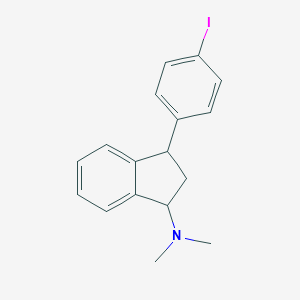
1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- is a chemical compound that has drawn significant attention from the scientific community due to its potential use in various research applications. The compound is a substituted phenethylamine, which means it has a similar structure to other well-known compounds such as amphetamines and MDMA. In
Mechanism Of Action
The mechanism of action of 1-Indanamine is not fully understood, but it is believed to act as a serotonin receptor agonist. This means that it binds to serotonin receptors and activates them, leading to an increase in serotonin signaling in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing serotonin signaling, 1-Indanamine may have potential therapeutic effects on mood disorders such as depression and anxiety.
Biochemical And Physiological Effects
Studies have shown that 1-Indanamine can increase the release of serotonin and dopamine in the brain. This increase in neurotransmitter release may lead to enhanced mood, increased motivation, and improved cognitive function. However, the long-term effects of 1-Indanamine on the brain and body are not well understood, and more research is needed to fully understand its biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Indanamine in lab experiments is its high purity. The synthesis method yields a pure product, making it easier to control for variables in experiments. However, one limitation is that the compound is relatively new, and there is limited research on its long-term effects. Additionally, the compound is not widely available, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-Indanamine. One area of interest is its potential use in the development of new antidepressant and anxiolytic drugs. Further studies are needed to fully understand its mechanism of action and its effects on the brain and body. Additionally, more research is needed to investigate the long-term effects of 1-Indanamine and its potential for abuse. Overall, 1-Indanamine is a promising compound that has the potential to contribute to the development of new drugs and our understanding of the brain and its functions.
Synthesis Methods
The synthesis of 1-Indanamine involves the reaction of 4-iodo-3-nitrobenzene with 2-bromo-1-phenylethanone in the presence of a reducing agent such as zinc and ammonium chloride. The resulting intermediate product is then treated with N,N-dimethylamine to yield 1-Indanamine. This process yields a high purity product, making it an ideal compound for research purposes.
Scientific Research Applications
1-Indanamine has been used in various scientific research applications such as receptor binding studies, neurotoxicity studies, and drug discovery. The compound has been shown to have a high affinity for serotonin receptors, making it a potential candidate for the development of new antidepressant and anxiolytic drugs. It has also been used in studies to investigate the neurotoxic effects of substituted phenethylamines on neurons.
properties
CAS RN |
163076-45-7 |
|---|---|
Product Name |
1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- |
Molecular Formula |
C17H18IN |
Molecular Weight |
363.24 g/mol |
IUPAC Name |
3-(4-iodophenyl)-N,N-dimethyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C17H18IN/c1-19(2)17-11-16(12-7-9-13(18)10-8-12)14-5-3-4-6-15(14)17/h3-10,16-17H,11H2,1-2H3 |
InChI Key |
JZWYVGORTNGZOM-UHFFFAOYSA-N |
SMILES |
CN(C)C1CC(C2=CC=CC=C12)C3=CC=C(C=C3)I |
Canonical SMILES |
CN(C)C1CC(C2=CC=CC=C12)C3=CC=C(C=C3)I |
synonyms |
N,N-dimethyl-3-(4'-iodophenyl)-1-indanamine trans-DIPI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



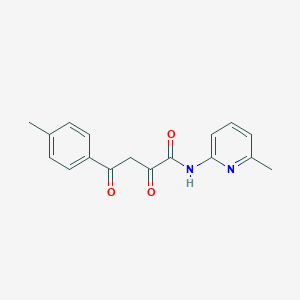
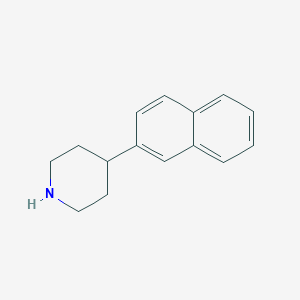
![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)
![(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B65551.png)
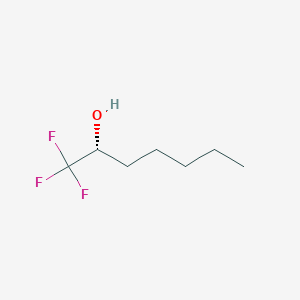
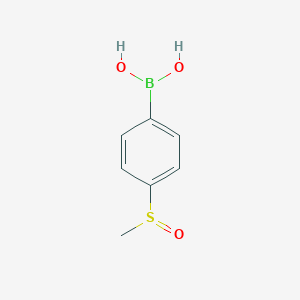
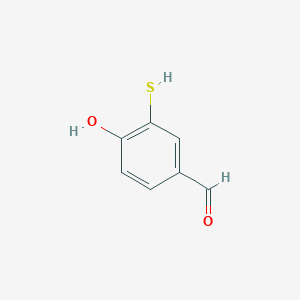
![ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B65562.png)
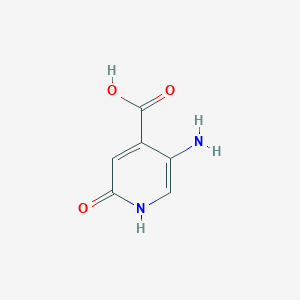
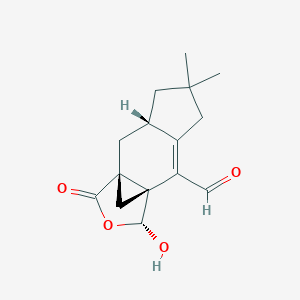
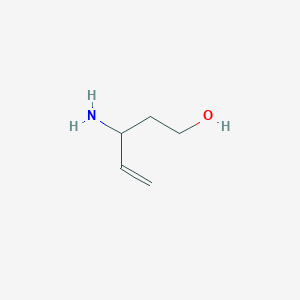
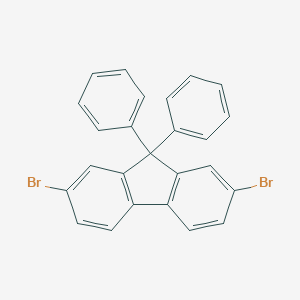
![6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B65577.png)
